
6-Hydroxyquinoline-8-carboxylic acid
Overview
Description
6-Hydroxyquinoline-8-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxyl group at position 6 and a carboxylic acid group at position 6. This structural arrangement confers unique physicochemical properties, including solubility in polar solvents and the ability to act as a metal chelator. It has been isolated from natural sources, such as fungi, where it exhibits antioxidant activity, scavenging 15% of DPPH radicals at 1 mmol/L . Its derivatives are of interest in pharmaceutical and materials science due to their bioactivity and structural versatility.
Scientific Research Applications
Chemistry
6-HQCA serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions including Cu²⁺, Zn²⁺, and Fe³⁺. This property is crucial for:
- Metal Ion Detection: Utilized in analytical chemistry for detecting metal ions due to its chelating ability.
- Catalysis: Acts as a catalyst in organic reactions involving metal complexes.
Biology
The compound exhibits notable biological activities:
- Antimicrobial Properties: Effective against various bacteria and fungi, making it useful in studying microbial resistance mechanisms.
- Anticancer Potential: Research indicates that 6-HQCA can inhibit cell proliferation in cancer cell lines, particularly through its interaction with metal ions that are critical for tumor growth .
Case Study: Antimicrobial Activity
A study demonstrated that 6-HQCA showed significant inhibition against Mycobacterium tuberculosis by targeting the class II fructose-1,6-bisphosphate aldolase enzyme (MtFBA), highlighting its potential as an anti-TB agent.
Medicine
The compound is being investigated for:
- Neurodegenerative Diseases: Its ability to chelate metal ions may help restore metal balance in conditions like Alzheimer’s and Parkinson’s diseases.
- Antidiabetic Effects: Some derivatives of 6-HQCA have shown promise in managing diabetes through their antioxidant properties .
Industry
In industrial applications, 6-HQCA is employed as:
- Corrosion Inhibitor: Protects metals from corrosion in various environments.
- Sensor Development: Used in creating sensors for detecting specific metal ions due to its selective binding properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: Binds to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: Inhibits enzymes and proteins involved in microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 6-hydroxyquinoline-8-carboxylic acid and related compounds:
Notes:
- Similarity scores (0.80–0.87) are calculated based on structural overlap with the reference compound . Lower scores indicate significant divergence in functional groups or substitution patterns.
- Positional isomerism (e.g., -COOH at C6 vs. C8) significantly impacts bioactivity. For example, 8-hydroxyquinoline-5-carboxylic acid shows reduced antioxidant capacity compared to this compound .
Biological Activity
6-Hydroxyquinoline-8-carboxylic acid (6-HQCA) is a member of the 8-hydroxyquinoline (8-HQ) family, which is recognized for its diverse biological activities. This compound exhibits notable antimicrobial, anticancer, and metal-chelating properties, making it a subject of significant scientific interest.
Target of Action
6-HQCA primarily interacts with metal ions, forming stable complexes. This chelation is crucial for its biological activity, as it influences various biochemical pathways and cellular processes. The compound can chelate multiple metal ions including Cu²⁺, Zn²⁺, and Fe³⁺, which are essential for numerous biological functions .
Mode of Action
The biological effects of 6-HQCA are largely attributed to its ability to generate reactive oxygen species (ROS) upon interaction with metal ions. This oxidative stress can lead to cellular damage in pathogens such as Mycobacterium tuberculosis, where 6-HQCA has demonstrated potent bactericidal activity . The compound's action is enhanced in the presence of copper ions, which facilitate the formation of ROS .
Biological Activities
Antimicrobial Properties
6-HQCA exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus mutans. The minimum inhibitory concentrations (MICs) for these bacteria often fall below 5 μM, indicating strong efficacy.
Anticancer Effects
The anticancer potential of 6-HQCA has been explored extensively. It has been found to inhibit cell proliferation in various cancer cell lines, including glioblastoma and carcinoma cells. The mechanism involves the induction of apoptosis through the generation of oxidative stress and disruption of calcium homeostasis . Notably, the compound's ability to chelate iron may contribute to its cytostatic effects by interfering with DNA synthesis through oxidative damage .
Case Studies
- Antitubercular Activity : A study highlighted that 6-HQCA is a potent inhibitor of the class II fructose-1,6-bisphosphate aldolase (FBA) in M. tuberculosis, showcasing its potential as an antitubercular agent. The presence of copper ions significantly enhances its bactericidal activity by facilitating metal ion uptake and ROS generation .
- Cancer Cell Inhibition : Research on glioblastoma cells demonstrated that derivatives of 6-HQCA could induce stress responses leading to cell death. The compounds were shown to form covalent adducts with thiol groups in proteins, triggering cytotoxic pathways .
Property | Description |
---|---|
Chelation Ability | Forms stable complexes with Cu²⁺, Zn²⁺, Fe³⁺, etc., enhancing biological activity |
Solubility | Soluble in polar solvents; solubility can affect bioavailability |
Stability | Stability influenced by pH and presence of competing metal ions |
Pharmacokinetics
Research indicates that 6-HQCA has good bioavailability due to its ability to interact favorably with biological membranes and transport systems. Its pharmacokinetic profile suggests rapid absorption and distribution within biological systems, which is critical for its therapeutic applications.
Properties
IUPAC Name |
6-hydroxyquinoline-8-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIMAQOJFRZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290992 | |
Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70585-55-6 | |
Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70585-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxy-8-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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